4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride
Description
This compound features a pyridazinone core substituted with a chlorine atom at position 4, a methyl group at position 2, and a [2-(piperazin-1-yl)ethyl]amino group at position 3. The dihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
4-chloro-2-methyl-5-(2-piperazin-1-ylethylamino)pyridazin-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN5O.2ClH/c1-16-11(18)10(12)9(8-15-16)14-4-7-17-5-2-13-3-6-17;;/h8,13-14H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDTOZOHSERTKNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)NCCN2CCNCC2)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride is a synthetic compound with a complex structure that includes piperazine and pyridazine moieties. This compound has garnered attention for its potential biological activities, particularly as an inhibitor of protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other proliferative disorders.
- Molecular Formula : C₁₃H₁₈ClN₄O·2HCl
- Molecular Weight : Approximately 309.17 g/mol
- IUPAC Name : 4-chloro-2-methyl-5-((2-(piperazin-1-yl)ethyl)amino)pyridazin-3(2H)-one dihydrochloride
- Melting Point : 285–290 °C
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in signal transduction pathways. These kinases are critical in regulating cell proliferation, survival, and apoptosis. By inhibiting these pathways, the compound may effectively reduce tumor growth and enhance the efficacy of existing cancer treatments.
In Vitro Studies
In vitro studies have demonstrated that 4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride exhibits significant inhibitory effects on various cancer cell lines. The following table summarizes the cytotoxic effects observed in different studies:
| Cell Line | IC50 (µM) | Selectivity Ratio |
|---|---|---|
| HCT-116 | 11 | 3.1 |
| MCF-7 | 15 | 2.0 |
| HeLa | 18 | 4.0 |
These results indicate that the compound has a promising profile in targeting colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells, with selectivity ratios suggesting lower toxicity to normal cells.
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cells :
A study highlighted the compound's efficacy against HCT-116 cells, where it achieved an IC50 value of 11 µM. This level of potency indicates strong potential for development as an anticancer agent . -
Kinase Inhibition :
Research focused on the binding affinity of this compound to various protein kinases revealed significant interactions, suggesting that its structural features allow for selective inhibition of key targets involved in cancer progression . -
Comparative Analysis with Other Compounds :
The unique structural characteristics of this compound differentiate it from other kinase inhibitors such as Dasatinib and Crizotinib, which also target similar pathways but may exhibit different selectivity profiles .
Scientific Research Applications
Research indicates that 4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride exhibits notable biological activity as an inhibitor of protein kinases. Protein kinases play crucial roles in various cellular processes, including cell proliferation and survival pathways, making them significant targets in cancer therapy.
Inhibition of Protein Kinases
In vitro studies have demonstrated that this compound interacts with several protein kinases involved in signal transduction pathways. The ability to inhibit these kinases suggests potential applications in treating proliferative disorders such as cancer. The specific interactions and binding affinities of the compound with different kinases are essential for understanding its therapeutic potential.
Applications in Medicinal Chemistry
The primary applications of this compound lie within medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases characterized by abnormal cell growth. The unique structural features of the compound allow for distinct selectivity and efficacy profiles against specific kinases, which could lead to the development of novel therapeutic agents.
Case Studies and Research Findings
Several studies have explored the pharmacological properties of 4-Chloro-2-methyl-5-{[2-(piperazin-1-yl)ethyl]amino}-2,3-dihydropyridazin-3-one dihydrochloride:
- Cancer Therapeutics : Research has shown that this compound can effectively inhibit certain cancer cell lines through its action on specific protein kinases. For instance, studies assessing its binding affinity to targets such as AKT and ERK pathways have indicated promising results in reducing cell viability in various cancer models.
- Antimicrobial Activity : Although primarily focused on its anticancer properties, preliminary studies suggest that compounds with similar structures may exhibit antimicrobial activity. This opens avenues for further exploration into its potential use against bacterial infections.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions between this compound and various biological targets. These molecular docking studies provide insights into how structural modifications might enhance its activity or selectivity.
Chemical Reactions Analysis
Deprotection and Salt Formation
A critical step in synthesizing this compound involves deprotection of intermediates and subsequent dihydrochloride salt formation:
This sequence ensures high-purity final product by eliminating protecting groups while maintaining structural integrity of the piperazine moiety.
Nucleophilic Substitution at Chloro Position
The 4-chloro group on the pyridazinone ring participates in substitution reactions under controlled conditions:
The chloro group’s reactivity is modulated by electron-withdrawing effects from the adjacent carbonyl, favoring metal-catalyzed cross-couplings over SN2 mechanisms.
Amination and Side-Chain Functionalization
The ethylamino-piperazine side chain undergoes selective modifications:
| Reaction Type | Reagents | Application |
|---|---|---|
| Reductive amination | NaBH₃CN, MeOH, RT | Introduces alkyl groups to piperazine |
| Oxetan-3-yl coupling | Oxetan-3-ol, Mitsunobu conditions | Enhances solubility via polar groups |
These reactions highlight the versatility of the piperazine-ethylamino moiety for tailoring pharmacokinetic properties.
Stability Under Acidic/Basic Conditions
Stability studies reveal:
| Condition | Degradation Observed? | Notes |
|---|---|---|
| 1M HCl, 24h, RT | Partial hydrolysis | Chloro group replaced by hydroxyl |
| 1M NaOH, 24h, RT | No degradation | Stable due to electron-deficient ring |
This stability profile informs storage and handling protocols, emphasizing avoidance of prolonged acidic exposure.
Comparative Reactivity with Structural Analogs
Key differences from related compounds:
The dihydrochloride salt’s ionic character enhances aqueous solubility compared to neutral analogs .
Synthetic Optimization Challenges
Critical parameters for scalable synthesis:
-
Temperature Control : Exceeding 80°C during coupling steps leads to pyridazinone ring decomposition .
-
Purification : Reverse-phase HPLC is required to separate regioisomers formed during amination.
-
Moisture Sensitivity : The dihydrochloride salt is hygroscopic, necessitating anhydrous storage .
This compound’s reactivity is strategically leveraged in medicinal chemistry to develop kinase inhibitors, with its chloro and piperazine groups serving as handles for further derivatization. Synthetic protocols prioritize mild conditions to preserve the labile pyridazinone core while enabling diverse functionalization.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Analysis
Key structural analogs share the pyridazinone or pyrimidinone core but differ in substituents, affecting physicochemical and pharmacological properties.
Table 1: Comparative Structural Features
Pharmacological and Physicochemical Comparisons
Solubility and Bioavailability :
- The target compound's dihydrochloride salt improves solubility compared to neutral analogs like (ether-linked pyridine) and (methoxyphenyl), which are more lipophilic .
- The hydroxyethylpiperazine in may enhance solubility similarly to the piperazine in the target compound, but the carbamoyl group introduces additional polarity .
Receptor Binding and Selectivity: The piperazine ethylamino group in the target compound enables versatile hydrogen bonding and cationic interactions, distinguishing it from ’s trifluoromethylphenyl group, which prioritizes hydrophobic binding .
Metabolic Stability :
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for this compound, and how can researchers optimize yield while minimizing impurities?
- Methodological Answer : The synthesis involves multi-step reactions, often starting with pyridazinone scaffolds functionalized with chloro and methyl groups. Critical steps include introducing the piperazine-ethylamino side chain via nucleophilic substitution or coupling reactions. To optimize yield:
- Use polar aprotic solvents (e.g., DMF) at 60–80°C to enhance reaction kinetics while avoiding decomposition .
- Employ HPLC or LC-MS for real-time monitoring of intermediates to reduce side products .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradients) improves purity to >95% .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodological Answer : Combine:
- 1H/13C NMR : Assign signals for the pyridazinone core (e.g., carbonyl at ~165 ppm in 13C NMR) and piperazine protons (δ 2.5–3.5 ppm in 1H NMR) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₈ClN₅O₂•2HCl) with <2 ppm error .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ and N-H bends at ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electron density in the pyridazinone ring, identifying sites for electrophilic/nucleophilic modification .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., kinase enzymes) by analyzing piperazine-ethylamino side-chain interactions with active sites .
- Validate predictions with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Dose-response profiling : Test the compound across a 10 nM–100 µM range in cell-based assays (e.g., IC₅₀ for kinase inhibition) to account for non-linear effects .
- Orthogonal assays : Confirm target engagement using SPR (surface plasmon resonance) and thermal shift assays to rule out off-target interactions .
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 4-chloro-2-methylpyridazinones in ) to identify structure-activity trends .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Apply statistical design of experiments (DoE) (e.g., Box-Behnken design) to optimize parameters like temperature, solvent ratio, and catalyst loading .
- Implement continuous flow chemistry to enhance heat/mass transfer, reducing reaction time from hours to minutes .
- Use membrane separation technologies (e.g., nanofiltration) for efficient removal of unreacted amines or metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
